molecular formula C7H11NOS B14176638 O-Buta-1,3-dien-1-yl dimethylcarbamothioate CAS No. 919477-04-6

O-Buta-1,3-dien-1-yl dimethylcarbamothioate

Katalognummer: B14176638
CAS-Nummer: 919477-04-6
Molekulargewicht: 157.24 g/mol
InChI-Schlüssel: XEMILLGAWCVFFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Buta-1,3-dien-1-yl dimethylcarbamothioate is an organic compound with the molecular formula C8H11NOS It is a derivative of butadiene, featuring a carbamothioate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Buta-1,3-dien-1-yl dimethylcarbamothioate typically involves the reaction of buta-1,3-diene with dimethylcarbamothioic chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

O-Buta-1,3-dien-1-yl dimethylcarbamothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbamothioate group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

O-Buta-1,3-dien-1-yl dimethylcarbamothioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of O-Buta-1,3-dien-1-yl dimethylcarbamothioate involves its interaction with specific molecular targets. The carbamothioate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Buta-1,3-diene: A simple diene with similar structural features but lacking the carbamothioate group.

    Dimethylcarbamothioate: Contains the carbamothioate group but lacks the butadiene moiety.

Uniqueness

O-Buta-1,3-dien-1-yl dimethylcarbamothioate is unique due to the presence of both the butadiene and carbamothioate groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

919477-04-6

Molekularformel

C7H11NOS

Molekulargewicht

157.24 g/mol

IUPAC-Name

O-buta-1,3-dienyl N,N-dimethylcarbamothioate

InChI

InChI=1S/C7H11NOS/c1-4-5-6-9-7(10)8(2)3/h4-6H,1H2,2-3H3

InChI-Schlüssel

XEMILLGAWCVFFR-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=S)OC=CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.